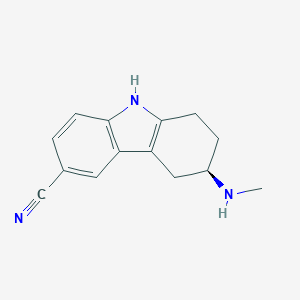

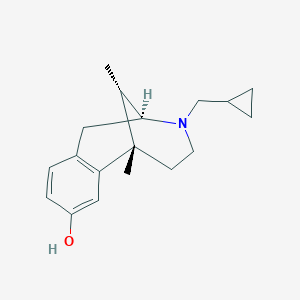

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydrocarbazoles, including compounds similar to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, often involves catalytic methods. For example, gold(I)-catalyzed enantioselective synthesis utilizes dearomative [4+2] cycloadditions of 3/2-substituted 2/3-vinylindoles with allenamides, achieving high chemo-, regio-, and enantioselectivity (Pirovano et al., 2017). Another method employs microwave-assisted synthesis in water, offering an environmentally benign and efficient route (Chitra et al., 2011).

Molecular Structure Analysis

The molecular structure and reactivity of compounds closely related to this compound have been studied, revealing insights into their crystal structure and intramolecular interactions. X-ray crystallography has been used to determine the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, providing details on molecular dimensions and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with nucleophiles and electrophiles, leading to a range of derivatives. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones and aldehydes results in the formation of various carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, showcasing the compound's versatile reactivity (Alves et al., 1990).

Scientific Research Applications

Synthesis Methods

One pivotal area of research related to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (THCz) focuses on its synthesis methods. Researchers have developed various synthetic strategies for tetrahydrocarbazoles (THCz), including traditional, microwave-assisted, and catalytic methods, aiming for high yields and reduced synthesis time. These developments are crucial for both synthetic and medicinal chemistry, as they provide foundational methods for creating new biologically active THCz derivatives with potential therapeutic applications (Kumar, Kumar, & Chowdhary, 2022).

Anticancer Potential

Another significant research direction explores the anticancer potential of THCz derivatives. Over the past two decades, numerous studies have reported the synthesis of novel THCz compounds demonstrating significant anticancer activity against various cancer cell lines. These studies highlight the versatility of THCz scaffolds in drug development and their role in mediating anticancer effects through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of cancer pathways (Kumar & Gupta, 2022).

Antimicrobial Properties

Research also extends to the antimicrobial properties of compounds structurally related to THCz. Studies have identified cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogens, showcasing the potential of cyanobacteria as a source of novel antimicrobial agents. While not directly related to THCz, this area of research underscores the broader scope of exploring nitrogen-containing heterocycles for therapeutic applications (Swain, Paidesetty, & Padhy, 2017).

Mechanism of Action

Target of Action

It is known to be an intermediate used in the preparation of frovatriptan , a drug that primarily targets serotonin (5-HT) receptors in the brain .

Mode of Action

Given its use in the synthesis of frovatriptan , it may interact with serotonin receptors in a similar manner. Frovatriptan is a selective 5-HT1 receptor agonist, and it works by constricting blood vessels in the brain to relieve migraine headaches .

Biochemical Pathways

Considering its role in the synthesis of frovatriptan , it may influence the serotonergic system, which plays a crucial role in mood regulation, sleep, and other neurological processes .

Result of Action

Given its use in the synthesis of frovatriptan , it may contribute to the relief of migraine symptoms by causing vasoconstriction in the brain .

properties

IUPAC Name |

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCBQPOJXEMKM-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449853 |

Source

|

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247939-84-0 |

Source

|

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)